Tetrakis[(methylsulfanyl)methyl]silane
Description
Tetrakis[(methylsulfanyl)methyl]silane is an organosilicon compound featuring a central silicon atom bonded to four [(methylsulfanyl)methyl] groups. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of silicon with sulfur-containing ligands. The methylsulfanyl (SCH₃) groups may confer unique solubility, thermal stability, and reactivity, making it relevant in materials science, catalysis, or polymer chemistry.
Properties
CAS No. |
410095-60-2 |
|---|---|
Molecular Formula |
C8H20S4Si |
Molecular Weight |
272.6 g/mol |
IUPAC Name |
tetrakis(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H20S4Si/c1-9-5-13(6-10-2,7-11-3)8-12-4/h5-8H2,1-4H3 |
InChI Key |
QRBIFQIFNPPNKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC[Si](CSC)(CSC)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis[(methylsulfanyl)methyl]silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with methylthiomethanol (CH3SCH2OH) in the presence of a base such as triethylamine (Et3N). The reaction proceeds as follows:
SiCl4+4CH3SCH2OH→Si(CH2SCH3)4+4HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(methylsulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methylthiomethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiomethanol.
Scientific Research Applications
Tetrakis[(methylsulfanyl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of silicon-based life forms.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Tetrakis[(methylsulfanyl)methyl]silane involves the interaction of its methylsulfanyl groups with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The silicon atom can form stable bonds with other elements, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tetrakis[(methylsulfanyl)methyl]silane with structurally related silanes, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Effects: Trimethylsilyl groups (TTMSS) enhance thermal stability and solubility in non-polar solvents, favoring applications in high-temperature organic synthesis . Hydroxyethyl groups (THEOS) impart water solubility and compatibility with biopolymers like chitosan, enabling eco-friendly stone conservation . Aldehyde groups (Tetrakis(4-formylphenyl)silane) facilitate covalent bonding in COFs, critical for environmental remediation .
Thermal Stability :
- TTMSS and halogenated TPES derivatives exhibit the highest thermal stability (>250°C), whereas THEOS and glycol-based silanes are tailored for moderate-temperature applications.
Synthesis and Reactivity :
- Sulfur-containing ligands (e.g., methylsulfanyl in the target compound) may introduce redox-active sites or enhance metal-binding capacity, though direct data is lacking.
- Discrepancies in TTMSS melting points (263–264°C vs. ≥300°C) suggest purity or measurement variations .
Research Findings and Trends
Material Science: Silanes with bulky substituents (e.g., TTMSS) are pivotal in low-dielectric-constant films for microelectronics . Hybrids like THEOS-chitosan demonstrate the versatility of silanes in merging organic/inorganic properties for cultural heritage preservation .
Environmental Applications :
- Tetrakis(4-formylphenyl)silane-based COFs achieve >97% CO₂ selectivity, highlighting the role of functional groups in adsorption efficiency .
Challenges :
- Sulfur-containing silanes may face stability issues under oxidative conditions, necessitating protective formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
